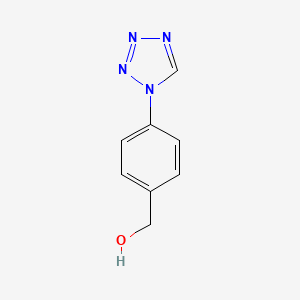
(4-(1H-tetrazol-1-yl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(1H-tetrazol-1-yl)phenyl)methanol is an organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-tetrazol-1-yl)phenyl)methanol typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment to the Phenyl Group: The tetrazole ring is then attached to a phenyl group through a substitution reaction.
Introduction of the Methanol Moiety: Finally, the phenyl group is functionalized with a methanol group through a reduction reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.
化学反応の分析
Types of Reactions
(4-(1H-tetrazol-1-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products Formed
Oxidation: Formation of (4-(1H-tetrazol-1-yl)phenyl)aldehyde or (4-(1H-tetrazol-1-yl)phenyl)carboxylic acid.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(4-(1H-tetrazol-1-yl)phenyl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biology: It is studied for its interactions with biological molecules and potential biological activities.
Industry: The compound is used in the synthesis of various industrial chemicals and intermediates.
作用機序
The mechanism of action of (4-(1H-tetrazol-1-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes or receptors, leading to various biological effects. The phenyl and methanol groups may also contribute to its overall activity by influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (1-Methyl-1H-tetrazol-5-yl)(phenyl)methanone
- (2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methanol
- (2-Butyl-4-chloro-1-[[2’-(2-triphenylmethyl)-2H-tetrazol-5-yl]biphenyl-4-yl]methyl-1H-imidazol-5-yl)methanol
Uniqueness
(4-(1H-tetrazol-1-yl)phenyl)methanol is unique due to its specific structural arrangement, which combines a tetrazole ring with a phenyl group and a methanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C8H8N4O |
|---|---|
分子量 |
176.18 g/mol |
IUPAC名 |
[4-(tetrazol-1-yl)phenyl]methanol |
InChI |
InChI=1S/C8H8N4O/c13-5-7-1-3-8(4-2-7)12-6-9-10-11-12/h1-4,6,13H,5H2 |
InChIキー |
BIWAMRPVQWWZLV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CO)N2C=NN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















